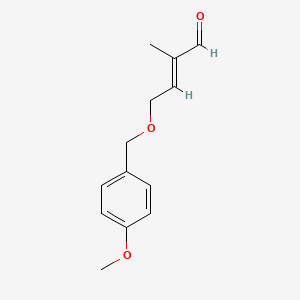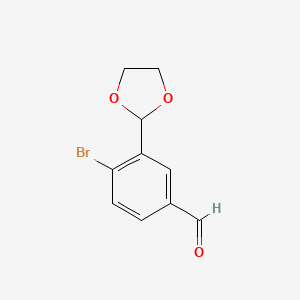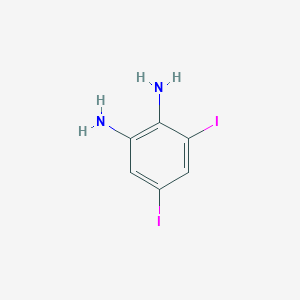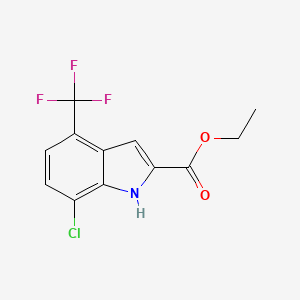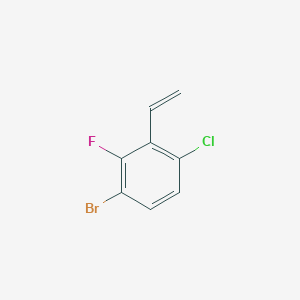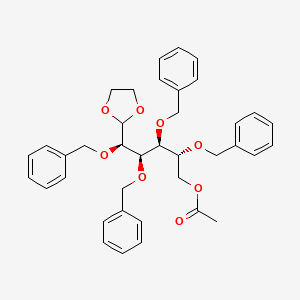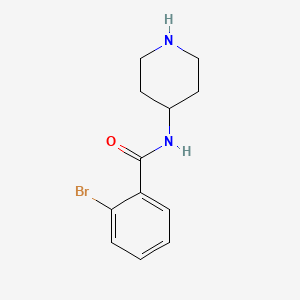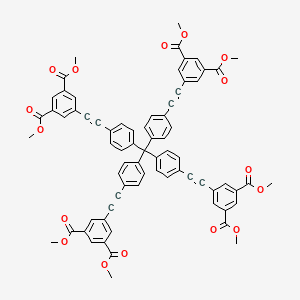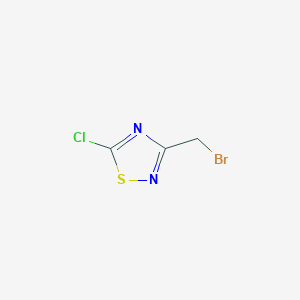
3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, chlorine, and bromine atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole typically involves the bromination of 5-chloro-1,2,4-thiadiazole. One common method includes the reaction of 5-chloro-1,2,4-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted thiadiazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced thiadiazole derivatives.
- Coupled products with extended carbon chains or aromatic systems.
Applications De Recherche Scientifique
3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological activities. The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)-1,2,4-thiadiazole: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-1,2,4-thiadiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-5-chloro-1,2,4-thiadiazole: Similar structure but with a chloromethyl group instead of bromomethyl, affecting its reactivity and applications.
Uniqueness: 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Propriétés
Formule moléculaire |
C3H2BrClN2S |
|---|---|
Poids moléculaire |
213.48 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-chloro-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H2BrClN2S/c4-1-2-6-3(5)8-7-2/h1H2 |
Clé InChI |
HIDPMAWBGGZCRB-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NSC(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
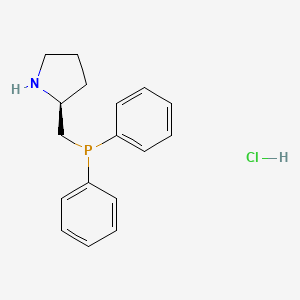
![7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B12836968.png)

![4-(6-Oxo-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1-yl)benzaldehyde](/img/structure/B12836985.png)
